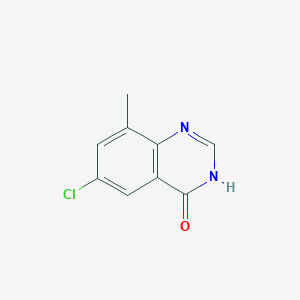

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one

Vue d'ensemble

Description

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . The compound’s unique structure, featuring a chlorine atom at the 6th position and a methyl group at the 8th position, contributes to its distinct chemical properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . The reaction proceeds through the formation of benzoxazinone intermediates, which are then treated with ammonia to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution due to electron-deficient aromatic character, enabling replacements with nucleophiles like amines, alkoxides, and thiols.

Mechanistic Insight : The electron-withdrawing chlorine activates the ring for nucleophilic attack, while steric effects from the methyl group influence regioselectivity.

Oxidation Reactions

The dihydroquinazolinone ring undergoes oxidation to form fully aromatic quinazolin-4-one derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at position 6.

Acylation and Alkylation

The NH group in the dihydroquinazolinone ring reacts with acylating/alkylating agents.

Electrophilic Substitution

Limited electrophilic substitution occurs due to deactivation by chlorine, but nitration is feasible under strong acidic conditions.

| Reagents/Conditions | Product | Positional Selectivity | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 4 h | 5-Nitro-6-chloro-8-methyl-3,4-dihydroquinazolin-4-one | Meta to chlorine |

Reduction Reactions

The dihydroquinazolinone ring can be reduced, though this is less common due to stability concerns.

| Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|

| H₂, Pd/C, EtOH, 50 psi, 12 h | 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline | Partial ring saturation |

Comparative Reactivity Analysis

The reactivity profile of 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one differs from analogs due to substituent effects:

| Compound | Key Reactivity Differences |

|---|---|

| 6-Chloro-7-fluoroquinazolin-4-one | Faster nucleophilic substitution due to stronger EWG (fluoro) |

| 8-Methylquinazolin-4(3H)-one | Limited cross-coupling due to absence of halide |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

The compound has demonstrated promising anticancer activity against various human cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through mechanisms that involve enzyme inhibition. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative effects with varying IC50 values across different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.9 ± 1.69 |

| SW-480 (Colorectal) | 2.3 ± 5.91 |

| MCF-7 (Breast) | 5.65 ± 2.33 |

These results suggest its potential as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. Its structure allows it to interact with microbial targets effectively, making it a candidate for developing new antibiotics or antifungal agents .

Enzyme Inhibition Studies

Enzyme Interaction

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one has been studied for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been reported to inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate metabolism, suggesting potential applications in managing diabetes .

Dihydrofolate Reductase (DHFR) Inhibition

The compound also shows promise as a DHFR inhibitor, which is crucial for the synthesis of nucleotides necessary for DNA replication. Inhibition of DHFR can lead to cytotoxic effects in rapidly dividing cells, making it relevant for cancer therapy .

Anti-inflammatory Applications

Research indicates that derivatives of this compound can modulate inflammatory pathways, showing significant anti-inflammatory effects in animal models. For instance, compounds similar to this compound have been evaluated using the carrageenan-induced paw edema model in rats, demonstrating effective inhibition of inflammation compared to standard anti-inflammatory drugs like indomethacin .

Development of Novel Therapeutics

Recent studies have focused on synthesizing new derivatives based on the quinazolinone scaffold to enhance biological activity and selectivity against specific targets. For example, modifications at various positions on the quinazolinone ring have been explored to improve potency against tyrosine kinases involved in cancer progression .

Environmental Applications

Beyond its medicinal uses, compounds related to this compound have shown activity against Aedes aegypti mosquito larvae, indicating potential applications in vector control and public health .

Mécanisme D'action

The mechanism of action of 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Chloro-3-methyl-3,4-dihydroquinazolin-4-one

- 8-Methyl-3,4-dihydroquinazolin-4-one

- 6-Chloro-2-methylquinazolin-4-one

Uniqueness

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups at specific positions enhances its reactivity and potential therapeutic applications compared to other quinazolinone derivatives .

Activité Biologique

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its distinct substitution pattern that imparts unique chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antibacterial, and antifungal effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action involves the inhibition of DNA synthesis in cancer cells, leading to cell death. Studies have shown that this compound can selectively target cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating various quinazolinone derivatives, this compound was found to have an IC50 value of approximately 10 µM against several cancer cell lines. This potency suggests its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, showing effective inhibition at low concentrations.

Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| MRSA | 10 µg/mL |

| Mycobacterium tuberculosis | 12 µg/mL |

These findings underscore the compound's potential as a therapeutic agent against resistant bacterial strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.

- Receptor Interaction : It can bind to certain receptors that regulate cell proliferation and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with acid chlorides, followed by cyclization under reflux conditions with acetic anhydride.

Research Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also utilized in biological research to explore its effects on cellular processes and its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinazolinone derivatives to highlight its unique properties:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 6-Chloro-3-methyl-3,4-dihydroquinazolin | 15 | Moderate anticancer activity |

| 8-Methyl-3,4-dihydroquinazolin | 20 | Antimicrobial properties |

| 6-Chloro-8-methyl-3,4-dihydroquinazolin | 10 | Strong anticancer and antimicrobial activity |

This table illustrates how the substitution pattern significantly influences the biological activity of quinazolinone derivatives .

Propriétés

IUPAC Name |

6-chloro-8-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEXBJHCIVDMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287554 | |

| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860193-28-8 | |

| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860193-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.